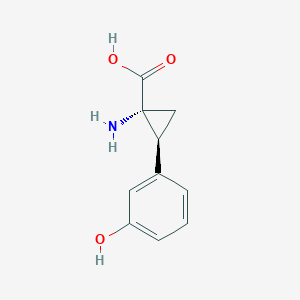
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the amino and hydroxyphenyl groups. The reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the cyclopropanation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial to ensure the desired stereochemistry of the final product.
化学反応の分析
Types of Reactions: (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
類似化合物との比較
(1R,2S)-1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with the hydroxy group in the para position.
(1R,2S)-1-Amino-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: The unique combination of the amino, hydroxyphenyl, and carboxylic acid groups in (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid provides distinct chemical reactivity and biological activity
特性
CAS番号 |
139561-07-2 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC名 |
(1R,2S)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m0/s1 |
InChIキー |
QJIGJBFNKLGGML-WCBMZHEXSA-N |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
異性体SMILES |
C1[C@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
正規SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2-(3-hydroxyphenyl)-, (1R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















